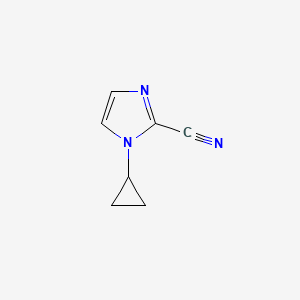
Curcumin b-D-Glucuronide Triacetate Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Curcuminbeta-D-GlucuronideTriacetateMethylEster is a derivative of curcumin, a natural polyphenolic compound found in turmeric. Curcumin is known for its anti-inflammatory, antioxidant, and anticancer properties. The modification of curcumin to form Curcuminbeta-D-GlucuronideTriacetateMethylEster aims to enhance its bioavailability and stability, making it more effective for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves multiple steps, starting with the extraction of curcumin from turmeric. The curcumin is then subjected to glucuronidation, acetylation, and methylation reactions to form the final compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves large-scale extraction of curcumin followed by chemical modification processes. The use of advanced technologies such as nanoformulations and microencapsulation can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Curcuminbeta-D-GlucuronideTriacetateMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from these reactions include various metabolites that retain the therapeutic properties of the parent compound. These metabolites are crucial for the compound’s bioactivity and effectiveness in medical applications .
科学研究应用
Curcuminbeta-D-GlucuronideTriacetateMethylEster has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the effects of chemical modifications on bioavailability and stability. In biology and medicine, it is investigated for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders. In the industry, it is used in the development of nutraceuticals and functional foods .
作用机制
The mechanism of action of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves its interaction with various molecular targets and pathways. It modulates inflammatory molecules, enzymes, transcription factors, and receptors, thereby exerting its therapeutic effects. The compound’s ability to interfere with cell signaling pathways and induce apoptosis makes it a promising candidate for cancer therapy .
相似化合物的比较
Curcuminbeta-D-GlucuronideTriacetateMethylEster is unique compared to other curcumin derivatives due to its enhanced bioavailability and stability. Similar compounds include tetrahydrocurcumin, curcumin sulfate, and curcumin glucuronide. These compounds also exhibit therapeutic properties but differ in their chemical structures and bioavailability profiles .
属性
分子式 |
C34H36O15 |
|---|---|
分子量 |
684.6 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H36O15/c1-18(35)45-29-30(46-19(2)36)32(47-20(3)37)34(49-31(29)33(41)44-6)48-26-14-10-22(16-28(26)43-5)8-12-24(39)17-23(38)11-7-21-9-13-25(40)27(15-21)42-4/h7-16,29-32,34,40H,17H2,1-6H3/b11-7+,12-8+/t29-,30-,31-,32+,34+/m0/s1 |
InChI 键 |
HRLLMEXRAURVBG-IMLTWFSPSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


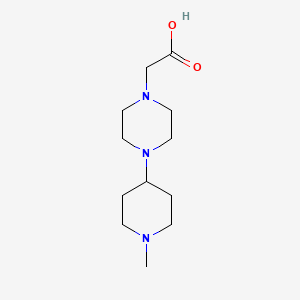
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
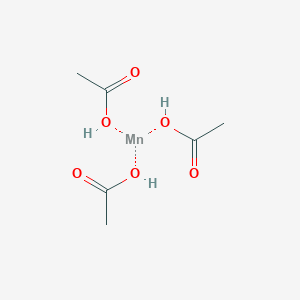
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
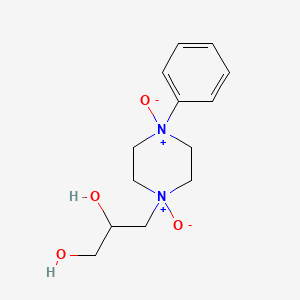
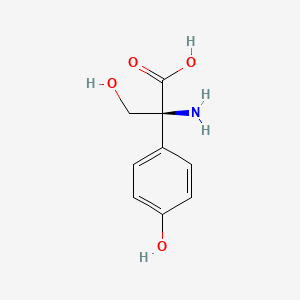


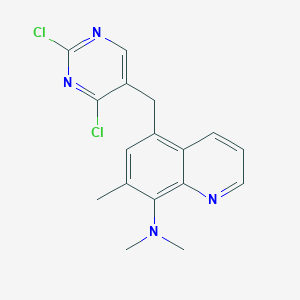


![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
